molecular formula C11H11BrO3 B6258604 methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate CAS No. 1279816-68-0

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Cat. No. B6258604
CAS RN: 1279816-68-0
M. Wt: 271.1
InChI Key:
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Description

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, also known as Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, is a synthetic compound that has been studied for its potential applications in scientific research. It is a brominated derivative of the benzopyran family, and has been shown to possess a wide range of biological activities. This compound has been studied for its potential use in the treatment of various diseases, and has been found to possess anti-cancer, anti-fungal, and anti-inflammatory properties. In addition, it has also been studied for its ability to modulate cell signaling pathways, as well as its potential as an inhibitor of certain enzymes.

Scientific Research Applications

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has been studied for its potential applications in scientific research. It has been found to possess anti-cancer, anti-fungal, and anti-inflammatory properties, and has been studied for its ability to modulate cell signaling pathways. In addition, it has also been studied for its potential as an inhibitor of certain enzymes. Furthermore, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). In addition, it has been suggested that the compound may act as an inhibitor of certain cell signaling pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has been found to possess a wide range of biological activities. It has been found to possess anti-cancer, anti-fungal, and anti-inflammatory properties, and has been studied for its ability to modulate cell signaling pathways. In addition, it has also been studied for its potential as an inhibitor of certain enzymes. Furthermore, it has been found to possess anti-diabetic, anti-oxidant, and immunomodulatory activities.

Advantages and Limitations for Lab Experiments

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound, and is readily available from chemical suppliers. In addition, it is relatively inexpensive, and can be synthesized in a relatively short amount of time. However, there are some limitations to its use in laboratory experiments. The compound is not water soluble, and must be dissolved in an organic solvent before use. Furthermore, the compound has a low solubility in aqueous solutions, and must be used at relatively low concentrations.

Future Directions

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has potential applications in the treatment of various diseases, and further research is needed to explore its potential therapeutic benefits. In addition, further research is needed to explore its potential as an inhibitor of certain enzymes, as well as its ability to modulate cell signaling pathways. Furthermore, more research is needed to explore its potential as an anti-cancer, anti-fungal, and anti-inflammatory agent. Finally, further research is needed to explore its potential as an inhibitor of certain metabolic pathways, as well as its potential as an immunomodulatory agent.

Synthesis Methods

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of 1-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with methyl iodide in the presence of a base. This reaction results in the formation of a methyl ester, which is then hydrolyzed to form the desired product. Other methods of synthesis include the reaction of 1-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with an aryl halide in the presence of a base, and the reaction of 1-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with an alkyl halide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves the bromination of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "3,4-dihydro-2H-1-benzopyran-3-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.", "Step 6: Dissolve 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in methanol.", "Step 7: Add sodium hydroxide to the solution and reflux for several hours.", "Step 8: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 9: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate." ] }

CAS RN

1279816-68-0

Product Name

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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